molecular formula C16H11F2N3OS B2363427 2,6-difluoro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392244-95-0

2,6-difluoro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2363427
CAS No.: 392244-95-0
M. Wt: 331.34
InChI Key: XUJXGZUKFDYPLM-UHFFFAOYSA-N
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Description

2,6-difluoro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of two fluorine atoms at the 2 and 6 positions on the benzene ring, a thiadiazole ring, and an o-tolyl group

Scientific Research Applications

2,6-difluoro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Preparation Methods

The synthesis of 2,6-difluoro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting o-tolyl hydrazine with carbon disulfide and an oxidizing agent.

    Introduction of the Benzamide Group: The thiadiazole intermediate is then reacted with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

2,6-difluoro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

2,6-difluoro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide can be compared with other similar compounds, such as:

    2,6-difluoro-N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)benzamide: This compound has a p-tolyl group instead of an o-tolyl group, which may result in different chemical and biological properties.

    2,6-difluoro-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide: This compound has an m-tolyl group, which may also lead to different properties compared to the o-tolyl derivative.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.

Properties

IUPAC Name

2,6-difluoro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F2N3OS/c1-9-5-2-3-6-10(9)15-20-21-16(23-15)19-14(22)13-11(17)7-4-8-12(13)18/h2-8H,1H3,(H,19,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUJXGZUKFDYPLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(S2)NC(=O)C3=C(C=CC=C3F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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